N-(3-(furan-3-yl)-3-hydroxypropyl)-3-methoxybenzenesulfonamide
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Overview
Description
N-(3-(furan-3-yl)-3-hydroxypropyl)-3-methoxybenzenesulfonamide is a complex organic compound that features a furan ring, a hydroxypropyl group, and a methoxybenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(furan-3-yl)-3-hydroxypropyl)-3-methoxybenzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the furan ring, which can be synthesized via a multicomponent reaction involving 1,3-dicarbonyl compounds, aldehydes, and isocyanides . The hydroxypropyl group can be introduced through a subsequent reaction with an appropriate epoxide under basic conditions. Finally, the methoxybenzenesulfonamide moiety can be attached using sulfonyl chloride derivatives in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-(3-(furan-3-yl)-3-hydroxypropyl)-3-methoxybenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-(furan-3-yl)-3-hydroxypropyl)-3-methoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-(3-(furan-3-yl)-3-hydroxypropyl)-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the sulfonamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(3-(furan-3-yl)-3-hydroxypropyl)-benzenesulfonamide: Lacks the methoxy group, which may affect its reactivity and interactions.
N-(3-(furan-3-yl)-3-hydroxypropyl)-3-methylbenzenesulfonamide: Contains a methyl group instead of a methoxy group, which can influence its chemical properties.
Uniqueness
N-(3-(furan-3-yl)-3-hydroxypropyl)-3-methoxybenzenesulfonamide is unique due to the presence of both the furan ring and the methoxybenzenesulfonamide moiety. This combination of functional groups provides a distinct set of chemical and biological properties that are not found in other similar compounds .
Biological Activity
N-(3-(furan-3-yl)-3-hydroxypropyl)-3-methoxybenzenesulfonamide is a sulfonamide compound with potential therapeutic applications due to its unique structural features. The compound includes a furan ring and a methoxybenzenesulfonamide moiety, which together may confer various biological activities, including antibacterial, anti-inflammatory, and potential anticancer effects.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C14H17NO4S
- CAS Number: 1428365-54-1
Synthesis Methods
The synthesis typically involves several steps:
- Formation of the Furan Ring: This can be achieved through multicomponent reactions involving 1,3-dicarbonyl compounds.
- Introduction of Hydroxypropyl Group: Often involves the use of Grignard reagents.
- Formation of the Sulfonamide Linkage: This is done by reacting the intermediate with sulfonyl chlorides in the presence of a base.
These methods ensure high yield and purity, which are critical for biological testing.
Antibacterial Properties
Sulfonamides are well-known for their antibacterial activity, primarily through inhibition of bacterial folate synthesis. This compound may exhibit similar properties due to its sulfonamide group, which can interfere with bacterial growth by inhibiting dihydropteroate synthase.
Anti-inflammatory Effects
The presence of the furan moiety may impart additional biological activities, such as anti-inflammatory effects. Compounds with furan rings have been shown to modulate inflammatory pathways, potentially reducing cytokine production in various models .
Anticancer Potential
Research on similar compounds suggests that this compound might have anticancer properties. For instance, studies indicate that compounds with structural similarities can inhibit tumor growth by modulating pathways related to cell proliferation and apoptosis .
Case Studies and Research Findings
- In Vitro Studies:
- Mechanism of Action:
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
N-(3-(furan-2-yl)-3-hydroxypropyl)-2-methoxybenzenesulfonamide | Structure | Antibacterial, potential anticancer |
N-(3-(furan-3-yl)-benzenesulfonamide | Structure | Antibacterial |
N-(3-(furan-2-yl)-3-hydroxypropyl)-2-methylbenzenesulfonamide | Structure | Anticancer potential |
This table illustrates how variations in structure can influence biological activity.
Properties
IUPAC Name |
N-[3-(furan-3-yl)-3-hydroxypropyl]-3-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5S/c1-19-12-3-2-4-13(9-12)21(17,18)15-7-5-14(16)11-6-8-20-10-11/h2-4,6,8-10,14-16H,5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCMRJHZETCEIFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NCCC(C2=COC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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